molecular formula C16H22O6 B3123159 Diisobutyl 3,6-dihydroxyphthalate CAS No. 305362-96-3

Diisobutyl 3,6-dihydroxyphthalate

Cat. No.: B3123159
CAS No.: 305362-96-3
M. Wt: 310.34 g/mol
InChI Key: GHDGHRTULCSDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisobutyl 3,6-dihydroxyphthalate: is an organic compound with the molecular formula C16H22O6 and a molecular weight of 310.34 g/mol . It is a derivative of phthalic acid, specifically a diester formed by the esterification of 3,6-dihydroxyphthalic acid with isobutanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Safety and Hazards

The compound is labeled as a danger according to GHS labeling . The hazard statements include H360Df , and the precautionary statements include P201, P202, P281, P308+P313, P405, P501 . The compound has a flash point of 185 °C and an autoignition temperature of 400 °C .

Future Directions

The compound is widely used in many industrial and personal products, such as lacquers, nail polish, and cosmetics . Due to the increase in human exposure to phthalates, in 1999 the European Union restricted the use of some of them in children’s toys . Further studies are required to elucidate the relevant mechanisms and ecological consequences .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Diisobutyl 3,6-dihydroxyphthalate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups. Common reagents for these reactions include thionyl chloride or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, alkyl halides, anhydrous solvents.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Halogenated or alkylated derivatives.

Properties

IUPAC Name

bis(2-methylpropyl) 3,6-dihydroxybenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-9(2)7-21-15(19)13-11(17)5-6-12(18)14(13)16(20)22-8-10(3)4/h5-6,9-10,17-18H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDGHRTULCSDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=C(C=CC(=C1C(=O)OCC(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diisobutyl 3,6-dihydroxyphthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diisobutyl 3,6-dihydroxyphthalate
Reactant of Route 3
Reactant of Route 3
Diisobutyl 3,6-dihydroxyphthalate
Reactant of Route 4
Reactant of Route 4
Diisobutyl 3,6-dihydroxyphthalate
Reactant of Route 5
Diisobutyl 3,6-dihydroxyphthalate
Reactant of Route 6
Reactant of Route 6
Diisobutyl 3,6-dihydroxyphthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.